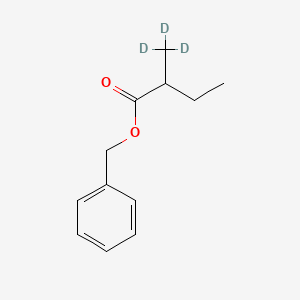
Benzyl 2-Methylbutyrate-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl 2-Methylbutyrate-d3 (BMB-d3) is a deuterated analog of benzyl 2-methylbutyrate (BMB). It is a monoterpene ester with a molecular formula of C10H16O2D3, and has been widely used in scientific research due to its unique properties and advantages. BMB-d3 has been used in many areas of research, including biochemical and physiological studies, as well as lab experiments.
科学的研究の応用
Benzyl 2-Methylbutyrate-d3 has been used in many areas of scientific research, including biochemical and physiological studies, as well as lab experiments. In biochemical and physiological studies, Benzyl 2-Methylbutyrate-d3 has been used to study the metabolism of fatty acids, lipids, and other compounds in the body. In lab experiments, Benzyl 2-Methylbutyrate-d3 has been used as a model compound to study the behavior of other compounds under different conditions. It has also been used as a marker compound in chromatography and spectroscopy experiments.
作用機序
Benzyl 2-Methylbutyrate-d3 is metabolized in the body by the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for breaking down fatty acid amides, such as Benzyl 2-Methylbutyrate-d3, into their constituent fatty acids and other compounds. This breakdown of Benzyl 2-Methylbutyrate-d3 results in the release of energy, which can be used by the body for various metabolic processes.
Biochemical and Physiological Effects
Benzyl 2-Methylbutyrate-d3 has been shown to have a number of biochemical and physiological effects. In biochemical studies, Benzyl 2-Methylbutyrate-d3 has been shown to inhibit the activity of the enzyme fatty acid amide hydrolase (FAAH), resulting in increased levels of fatty acid amides in the body. This can result in increased energy production, improved metabolic efficiency, and improved fat metabolism. In physiological studies, Benzyl 2-Methylbutyrate-d3 has been shown to have anti-inflammatory and anti-oxidant properties, which can help protect against oxidative stress and inflammation.
実験室実験の利点と制限
The use of Benzyl 2-Methylbutyrate-d3 in lab experiments has a number of advantages. Benzyl 2-Methylbutyrate-d3 is a stable compound that is easily synthesized, and can be used in a variety of experiments. It is also a non-toxic compound, making it safe to use in laboratory settings. However, there are some limitations to the use of Benzyl 2-Methylbutyrate-d3 in lab experiments. It is not suitable for use in experiments that require the use of high temperatures, as it can decompose at high temperatures. Additionally, Benzyl 2-Methylbutyrate-d3 is not suitable for use in experiments that require the use of organic solvents, as it can react with some solvents.
将来の方向性
The use of Benzyl 2-Methylbutyrate-d3 in scientific research has a number of potential future directions. One potential direction is the further study of the biochemical and physiological effects of Benzyl 2-Methylbutyrate-d3. Additionally, Benzyl 2-Methylbutyrate-d3 could be used as a model compound in the study of other compounds and their behaviors under different conditions. Finally, Benzyl 2-Methylbutyrate-d3 could be used as a marker compound in chromatography and spectroscopy experiments.
合成法
The synthesis of Benzyl 2-Methylbutyrate-d3 is a two-step process. The first step involves the reaction of benzyl alcohol with 2-methylbutyryl chloride in the presence of an acid catalyst to form BMB. The second step involves the deuteration of BMB by reacting it with deuterated methanol in the presence of a base catalyst. This two-step process produces Benzyl 2-Methylbutyrate-d3 with a purity of over 99%.
特性
IUPAC Name |
benzyl 2-(trideuteriomethyl)butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-3-10(2)12(13)14-9-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3/i2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTKDIBUNVYIPOD-BMSJAHLVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(CC)C(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


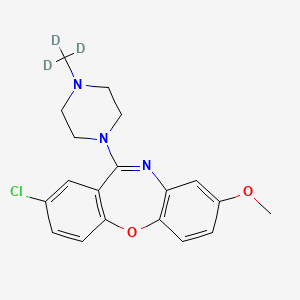
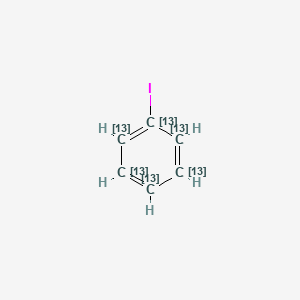
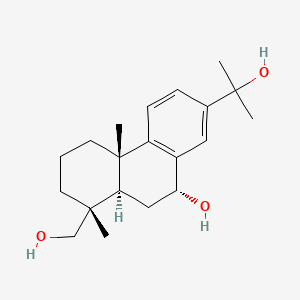
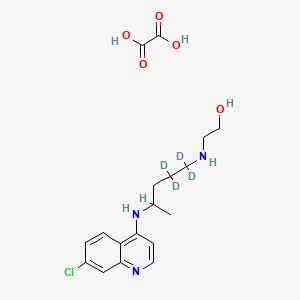
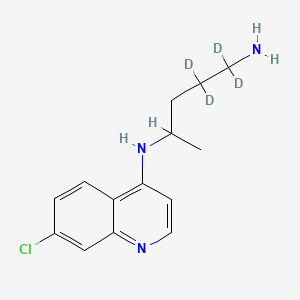
![2-[(2-Methoxyphenoxy)methyl]oxirane-d3](/img/structure/B564476.png)
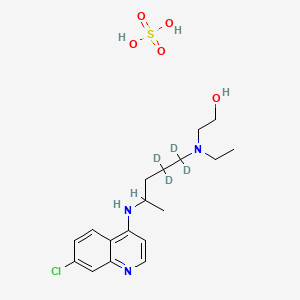
![4-[2-(3,5-Dihydroxyphenyl)ethenyl]phenyl hydrogen sulfate](/img/structure/B564479.png)
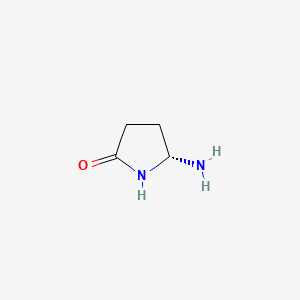
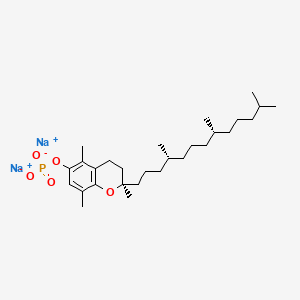

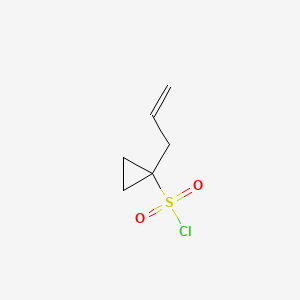
![3',4'-Difluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylic Acid](/img/structure/B564485.png)